N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine
CAS No.:
Cat. No.: VC14523529
Molecular Formula: C16H20ClN5
Molecular Weight: 317.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN5 |
|---|---|
| Molecular Weight | 317.81 g/mol |
| IUPAC Name | N-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C16H20ClN5/c1-3-22(4-2)8-7-18-16-15-14(19-10-20-16)12-9-11(17)5-6-13(12)21-15/h5-6,9-10,21H,3-4,7-8H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | YZZGEZJZTYYZGG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)Cl |
Introduction
Chemical Identity and Physicochemical Properties
N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine (molecular formula: C₁₆H₂₀ClN₅) is a nitrogen-rich heterocyclic compound with a molecular weight of 317.81 g/mol. Its IUPAC name, N-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine, reflects the integration of a pyrimidine ring fused to an indole system, substituted with a chloro group at position 8 and a diethylaminoethylamine side chain at position 4. The compound’s planar aromatic core and flexible side chain contribute to its ability to interact with hydrophobic kinase domains while maintaining solubility in polar aprotic solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₅ |
| Molecular Weight | 317.81 g/mol |
| IUPAC Name | N-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Storage Conditions | -20°C in inert atmosphere |
The presence of the chloro substituent enhances electrophilic reactivity, while the diethylaminoethylamine moiety facilitates hydrogen bonding with kinase active sites.
Synthetic Methodology and Reaction Optimization
The synthesis of N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine involves a multistep sequence emphasizing regioselective coupling and cyclization. A representative pathway includes:
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Formation of the Pyrimidoindole Core: Condensation of 8-chloro-5H-indole-4-amine with a pyrimidine precursor under reflux in dimethylformamide (DMF), catalyzed by palladium complexes .
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Side-Chain Introduction: Nucleophilic substitution of the pyrimidine nitrogen with N,N-diethylethane-1,2-diamine in tetrahydrofuran (THF) at 60°C.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Core Formation | DMF, Pd(PPh₃)₄, 120°C, 12h | 52% |
| Amine Substitution | THF, K₂CO₃, 60°C, 6h | 68% |
Optimal yields are achieved through strict temperature control and the use of polar aprotic solvents to stabilize transition states during nucleophilic attack . The final product is purified via column chromatography and characterized by mass spectrometry.
Biological Activity and Mechanism of Action
As a multikinase inhibitor, this compound exhibits nanomolar potency against VEGFR-2 (IC₅₀ = 12 nM), a key driver of tumor angiogenesis. By binding to the ATP-binding pocket of VEGFR-2, it disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT, thereby inhibiting endothelial cell proliferation and migration. Comparative studies highlight its selectivity over related kinases (e.g., EGFR, FGFR), reducing off-target toxicity risks.
Key Findings:
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Antiproliferative Activity: Reduces viability of human umbilical vein endothelial cells (HUVECs) by 80% at 1 µM.
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Anti-metastatic Effects: Suppresses matrix metalloproteinase-9 (MMP-9) expression in murine melanoma models, curtailing invasion.
Structural analogs lacking the chloro substituent show diminished activity, underscoring its role in hydrophobic interactions with the kinase domain.
Structural Elucidation and Spectroscopic Characterization
The compound’s structure has been confirmed through a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
NMR Analysis:
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 1H, indole-H), 3.42 (t, J = 6.0 Hz, 2H, CH₂NH), 1.12 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂) .
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¹³C NMR: 156.8 ppm (C=N), 142.3 ppm (C-Cl), 48.5 ppm (N-CH₂).
X-ray Crystallography:
The crystal lattice reveals a planar pyrimidoindole system with a dihedral angle of 8.2° between the pyrimidine and indole rings. The diethylaminoethyl side chain adopts a gauche conformation, optimizing solvent exposure.
Comparative Analysis with Related Kinase Inhibitors
While structurally distinct from FDA-approved VEGFR inhibitors (e.g., sorafenib, sunitinib), this compound shares critical pharmacophoric features:
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Hydrophobic Aromatic Core: Engages with kinase hinge region.
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Basic Side Chain: Forms salt bridges with Asp1046 of VEGFR-2.
Table 3: Selectivity Profile
| Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-2 | 12 |
| PDGFR-β | 240 |
| c-Kit | >1000 |
The >80-fold selectivity for VEGFR-2 over c-Kit suggests a reduced risk of myelosuppression, a common adverse effect of broad-spectrum kinase inhibitors.
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